An In-depth Technical Guide to the Physicochemical Characteristics of 5-Oxopipecolic Acid
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Oxopipecolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxopipecolic acid, a cyclic non-proteinogenic amino acid, has emerged as a molecule of significant interest in various scientific disciplines, including plant biology, clinical diagnostics, and medicinal chemistry. Structurally, it is a derivative of pipecolic acid with a ketone group at the 5-position of the piperidine ring. This modification imparts distinct physicochemical properties that influence its biological activity and analytical behavior. This guide provides a comprehensive overview of the core physicochemical characteristics of 5-oxopipecolic acid, methodologies for its synthesis and analysis, and insights into its biological significance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this intriguing molecule.
Physicochemical Characteristics
The physicochemical properties of 5-oxopipecolic acid are fundamental to understanding its behavior in biological systems and for the development of analytical methods. While experimental data for some properties are limited, a combination of available information and computational predictions provides a detailed profile.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | PubChem[1][2] |
| Molecular Weight | 143.14 g/mol | PubChem[1][2] |
| Melting Point | Not experimentally determined. A related compound, (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, has a melting point of 121-125 °C.[3] | N/A |
| Boiling Point | Not determined. | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents due to the presence of a carboxylic acid and a ketone group. The related compound, pipecolic acid, is soluble in water.[4] | N/A |
| pKa (Predicted) | The carboxylic acid proton is predicted to have a pKa around 2-3, while the secondary amine is predicted to have a pKa around 8-9. | N/A |
| Appearance | Likely a white to off-white solid at room temperature. | N/A |
Synthesis and Purification
A common synthetic route to 5-oxopipecolic acid derivatives starts from L-glutamic acid.[5] The following is a generalized workflow for its synthesis.
Synthetic Workflow
Caption: Generalized workflow for the synthesis of a 5-oxopipecolic acid derivative.
Step-by-Step Methodology:
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Protection of L-Glutamic Acid: The amino and α-carboxylic acid groups of L-glutamic acid are protected to prevent side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and benzyl esters for the carboxylic acids.
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Activation of the γ-Carboxylic Acid: The γ-carboxylic acid is selectively activated to facilitate intramolecular cyclization. This can be achieved by converting it to an acid chloride or another reactive derivative.
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Intramolecular Cyclization: The activated γ-carboxylic acid reacts with the protected amino group in the presence of a base to form the piperidinone ring.
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Deprotection: The protecting groups are removed to yield 5-oxopipecolic acid. The choice of deprotection conditions depends on the protecting groups used.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired purity.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of 5-oxopipecolic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of 5-oxopipecolic acid.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring. The chemical shifts and coupling patterns will be influenced by the presence of the ketone and carboxylic acid groups.
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¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the ketone (around 200-210 ppm), the carboxylic acid carbonyl (around 170-180 ppm), and the carbons of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-oxopipecolic acid.
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Electrospray Ionization (ESI-MS): This technique is suitable for analyzing polar molecules like 5-oxopipecolic acid and will provide an accurate mass-to-charge ratio, confirming the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information. Expected fragmentation patterns for carboxylic acids include the loss of H₂O (18 Da) and COOH (45 Da).[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, quantification, and purification of 5-oxopipecolic acid.
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Reversed-Phase HPLC: A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic acid) is a common choice for separating polar compounds like 5-oxopipecolic acid.
-
Chiral HPLC: To separate the enantiomers of 5-oxopipecolic acid, a chiral stationary phase is required.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of 5-oxopipecolic acid.
Biological Significance
5-Oxopipecolic acid is not merely a synthetic curiosity; it plays significant roles in various biological contexts.
Plant Immunity
Recent research has highlighted the importance of pipecolic acid and its derivatives in plant immunity. Pipecolic acid is a key signaling molecule in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism in plants. While the direct role of 5-oxopipecolic acid in this pathway is still under investigation, it is a closely related metabolite.
Metabolic Pathways
5-Oxopipecolic acid is related to the metabolism of lysine. In some organisms, pipecolic acid is a catabolic intermediate of lysine. The introduction of a keto group at the 5-position suggests further metabolic transformations. It is also structurally related to pyroglutamic acid (5-oxoproline), a metabolite in the glutathione cycle.
Biomarker Potential
Derivatives of pipecolic acid have been investigated as biomarkers for certain metabolic disorders. For instance, elevated levels of pipecolic acid are associated with peroxisomal disorders.[4] The presence and concentration of 5-oxopipecolic acid in biological fluids could potentially serve as a diagnostic or prognostic marker for specific diseases.
Pharmacological Interest
The piperidine ring is a common scaffold in many pharmaceuticals. The presence of both a ketone and a carboxylic acid offers multiple points for chemical modification, making 5-oxopipecolic acid an attractive starting point for the synthesis of novel bioactive compounds. Derivatives of 5-oxopyrrolidine, a related five-membered ring structure, have shown promising anticancer and antimicrobial activities.[7]
Metabolic Pathway Context
Caption: The potential metabolic and functional relationships of 5-oxopipecolic acid.
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